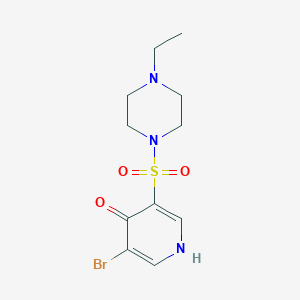
3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a pyrazole ring substituted with a chloro and methoxy group, makes it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors One common method involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with acetylacetone to form the pyrazole ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Products can include 3-(1-(3-chloro-4-formylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.
Reduction: Products can include 3-(1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.
Substitution: Products can include 3-(1-(3-azido-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.
Applications De Recherche Scientifique
3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of pyrazole derivatives on biological systems.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Chloro-4-methoxyphenyl)propionic acid
- 3-(4-Methoxyphenyl)propionic acid
- 3-(3-Chloro-4-methylphenyl)propionic acid
Uniqueness
3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to the presence of the pyrazole ring, which is not found in the similar compounds listed above. This structural feature can impart different chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H17ClN2O3 |
|---|---|
Poids moléculaire |
308.76 g/mol |
Nom IUPAC |
3-[1-(3-chloro-4-methoxyphenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C15H17ClN2O3/c1-9-12(5-7-15(19)20)10(2)18(17-9)11-4-6-14(21-3)13(16)8-11/h4,6,8H,5,7H2,1-3H3,(H,19,20) |
Clé InChI |
KGYHEQVDXKOEES-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C2=CC(=C(C=C2)OC)Cl)C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


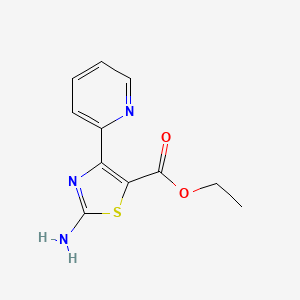
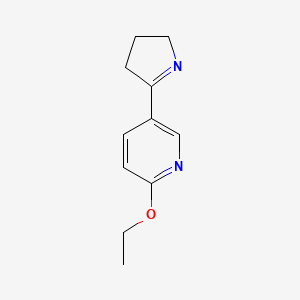
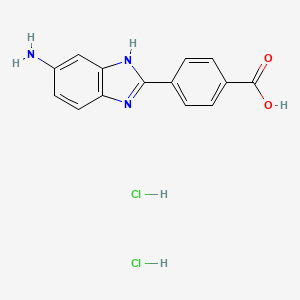
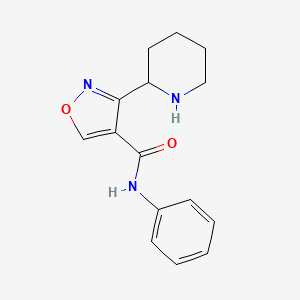
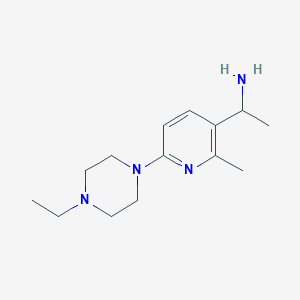
![2-Methyl-3-(methylthio)-4-(pyridin-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11809120.png)
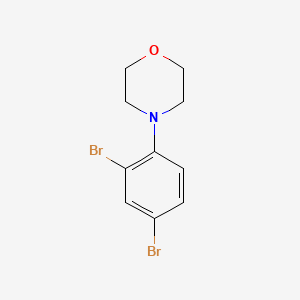
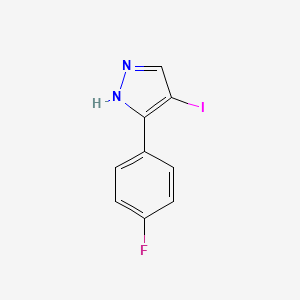

![2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11809148.png)
![4-chloro-N-[(Z)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylbenzamide](/img/structure/B11809154.png)


